1-Cyclopropyl-1H-1,2,3-triazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H7N3 |
|---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
1-cyclopropyltriazole |
InChI |
InChI=1S/C5H7N3/c1-2-5(1)8-4-3-6-7-8/h3-5H,1-2H2 |
InChI Key |
UQBLYJSHXYDDCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=CN=N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Cyclopropyl 1h 1,2,3 Triazole and Analogs
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in 1,2,3-Triazole Synthesis
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly reliable and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govrsc.org This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species. youtube.comwikipedia.org The resulting triazole products are formed with high regioselectivity and in excellent yields under mild reaction conditions, often in aqueous solvents. nih.govorganic-chemistry.org
Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
The CuAAC reaction is renowned for its exceptional regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This is a significant advantage over the thermal Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.gov The synthesis of 1-cyclopropyl-4-substituted-1H-1,2,3-triazoles can be achieved by reacting cyclopropyl (B3062369) azide with a variety of terminal alkynes in the presence of a copper(I) catalyst. Alternatively, the reaction of an azide with cyclopropylacetylene (B33242) would lead to a 4-cyclopropyl-1-substituted-1H-1,2,3-triazole.
The catalytic cycle of CuAAC is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov This mechanism ensures the high regioselectivity observed in the reaction. The reaction is compatible with a wide range of functional groups, making it a versatile tool for organic synthesis. nih.govnih.gov For instance, the synthesis of 1-[4-(1-adamantyl)benzyl]-1H-1,2,3-triazole derivatives has been successfully achieved through the CuAAC reaction of 4-(1-adamantyl)benzyl azide with various terminal alkynes. thieme-connect.de
| Azide | Alkyne | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzyl (B1604629) azide | Phenylacetylene (B144264) | [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 | Neat | Quantitative | acs.org |
| Phenyl azide | Phenylacetylene | Cu/C | DCM | 96.2 | nih.gov |
| 4-(1-Adamantyl)benzyl azide | Propargyl alcohol | Cu(OAc)2·H2O/NaAsc | DMF | 68 | thieme-connect.de |
| Benzyl azide | 1-Ethynylcyclohexanol | Copper(I) phenylacetylide | CH2Cl2 | 77 | mdpi.com |
Interrupted Click Reactions and Subsequent Functionalization Pathways
A recent advancement in CuAAC is the "interrupted click reaction," which allows for the synthesis of fully substituted 1,2,3-triazoles. acs.orgrsc.org In this variation, the copper-triazolide intermediate formed during the catalytic cycle is trapped by an electrophile before it can be protonated. rsc.org This strategy enables the introduction of a third substituent at the 5-position of the triazole ring in a single step. acs.org
For example, a three-component interrupted click reaction has been developed to synthesize 5-pentafluoroethyl 1,2,3-triazoles from terminal alkynes, azides, and a [CuCF2CF3] reagent. acs.org This method offers a modular approach to novel, perfluoroalkylated triazoles. acs.org Similarly, multicomponent interrupted click reactions have been used to synthesize multi-substituted triazole sulfides from elemental sulfur, providing access to complex structures that are not achievable through standard CuAAC. rsc.org This approach has been used to construct diversely functionalized 5-thio or 5-selenotriazoles in one step with complete regioselectivity. rsc.org
Development and Optimization of Catalytic Systems for CuAAC
Significant research has focused on developing and optimizing catalytic systems for CuAAC to improve efficiency, reduce catalyst loading, and expand the reaction's scope. nih.govacs.orgmdpi.com While the classic system involves generating Cu(I) in situ from a Cu(II) salt and a reducing agent like sodium ascorbate, numerous other catalysts have been developed. wikipedia.org
Homogeneous catalysts, such as copper(I) complexes with various ligands like phosphines and N-heterocyclic carbenes (NHCs), have shown high activity. nih.govacs.org For example, a polynuclear copper(I) complex with an NHC ligand has been shown to be a highly efficient catalyst for the cycloaddition of azides and alkynes at room temperature under solvent-free conditions. acs.org Heterogeneous catalysts, such as copper nanoparticles supported on materials like charcoal or zinc oxide, offer advantages in terms of catalyst recovery and reuse. nih.govtandfonline.comrsc.org A copper-on-charcoal (Cu/C) catalyst has been effectively used in a continuous flow system for the synthesis of 1,2,3-triazoles. nih.gov Bimetallic catalysts, such as Ag2O–ZnO nanoparticles, have also been reported as effective copper-free catalysts for the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted 1,2,3-Triazoles
While CuAAC provides 1,4-disubstituted triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers a complementary method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. nih.govacs.orgchalmers.se This reaction, typically catalyzed by a ruthenium(II) complex such as CpRuCl(COD) or CpRuCl(PPh3)2, allows for the reaction of azides with both terminal and internal alkynes. acs.orgorganic-chemistry.orgresearchgate.net
The mechanism of RuAAC is distinct from CuAAC and is thought to proceed through a ruthenacycle intermediate formed by oxidative coupling of the alkyne and azide. organic-chemistry.orgnih.gov This different mechanistic pathway is responsible for the observed 1,5-regioselectivity. acs.org The RuAAC reaction has found applications in various fields, including medicinal chemistry and materials science, for the construction of specific triazole-containing scaffolds. acs.orgchalmers.se
| Feature | CuAAC | RuAAC |
|---|---|---|
| Catalyst | Copper(I) | Ruthenium(II) |
| Product Regioisomer | 1,4-Disubstituted | 1,5-Disubstituted |
| Alkyne Substrates | Terminal alkynes | Terminal and internal alkynes |
| Proposed Intermediate | Copper acetylide | Ruthenacycle |
Metal-Free Synthetic Approaches to 1,2,3-Triazoles
Concerns about the potential toxicity of residual metals have driven the development of metal-free synthetic routes to 1,2,3-triazoles. rsc.orgnih.gov These methods offer greener alternatives to traditional metal-catalyzed reactions.
Organocatalytic Strategies and Their Scope
Organocatalysis has emerged as a powerful tool for the metal-free synthesis of 1,2,3-triazoles. rsc.orgnih.gov These reactions utilize small organic molecules as catalysts and can provide access to various substituted triazoles with high regioselectivity. rsc.org
One common organocatalytic approach involves the reaction of enolizable ketones or aldehydes with azides. rsc.org For instance, pyrrolidine (B122466) can catalyze the reaction between an active methylene (B1212753) compound and an azide to form a trisubstituted 1,2,3-triazole. rsc.org Another strategy employs DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a catalyst in the reaction of activated alkenes with azides. rsc.org These organocatalytic methods are often environmentally friendly and can tolerate a wide range of functional groups. rsc.org However, a limitation of some of these methods is the reduced reactivity of aliphatic azides compared to their aromatic counterparts. rsc.org
More recently, a metal- and azide-free multicomponent reaction has been developed for the synthesis of 1,5-disubstituted 1,2,3-triazoles using molecular iodine as a catalyst. mdpi.com Another approach involves a three-component synthesis from α-acetyl-α-diazomethane sulfonamides, primary aliphatic amines, and aromatic aldehydes, which proceeds without any catalyst or chemical promoter. acs.org These advancements highlight the growing potential of metal-free strategies for the synthesis of 1,2,3-triazole derivatives.
Ene-Azide Chemistry and Alternative Cycloaddition Reactions
While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of 1,2,3-triazole synthesis, researchers are exploring alternative pathways to access diverse substitution patterns and overcome limitations of traditional methods. thieme-connect.com Ene-azide cycloaddition has emerged as a viable alternative, providing a route to 1,2,3-triazoles from alkenes and azides. rsc.org This approach is particularly valuable for synthesizing triazoles from molecules where an alkene functionality is more readily available or desirable than an alkyne. rsc.org
The reaction between an alkene and an azide initially forms a 1,2,3-triazoline (B1256620) intermediate, which can subsequently be converted to the aromatic 1,2,3-triazole. rsc.org The stability of the triazoline and the reaction conditions play a crucial role in the outcome. rsc.org For instance, the use of activated or strained alkenes can facilitate the reaction. rsc.org Intramolecular ene-azide cycloadditions have also been developed, where the alkene and azide moieties are part of the same molecule, leading to fused triazole systems. researchgate.net
Beyond ene-azide chemistry, other alternative cycloaddition strategies are being investigated. These include metal-free click reactions and organocatalytic methods, which avoid the use of potentially toxic transition metals. thieme-connect.com For example, enamine and enolate-mediated [3+2] cycloadditions offer a metal-free pathway to functionalized 1,2,3-triazoles. thieme-connect.com Additionally, reactions involving β-carbonyl phosphonates and azides have been shown to produce multisubstituted 1,2,3-triazoles with high regioselectivity. acs.org These alternative methods expand the synthetic toolbox for accessing a wider range of 1,2,3-triazole analogs.
Green Chemistry Principles Applied to 1,2,3-Triazole Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for 1,2,3-triazoles, aiming to reduce environmental impact and enhance sustainability. rsc.org This involves the use of safer solvents, environmentally friendly catalysts, and alternative energy sources. rsc.orgresearchgate.net
Utilization of Sustainable Solvents (e.g., Water, Glycerol (B35011), Deep Eutectic Solvents)
A significant focus in greening 1,2,3-triazole synthesis is the replacement of conventional volatile organic solvents with more sustainable alternatives. consensus.app
Water: As an abundant, non-toxic, and non-flammable solvent, water is an ideal medium for many chemical reactions. consensus.app Copper-catalyzed azide-alkyne cycloadditions have been successfully performed in water, often with the ability to recycle both the catalyst and the solvent. consensus.appresearchgate.net
Glycerol: A byproduct of biodiesel production, glycerol is a biodegradable and low-cost green solvent. consensus.appias.ac.in One-pot, three-component syntheses of 1,4-disubstituted 1,2,3-triazoles have been achieved in good to excellent yields at room temperature using glycerol as the solvent. consensus.appias.ac.in
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DESs are often biodegradable, non-toxic, and can be tailored for specific reactions. consensus.app A novel copper(II)-acidic deep eutectic solvent has been developed that acts as both the catalyst and the reaction medium for the synthesis of 1,4-disubstituted 1,2,3-triazoles, achieving high yields and allowing for reuse. consensus.app
Cyrene™: This biodegradable, non-toxic solvent has been successfully employed in the click synthesis of 1,2,3-triazoles. nih.govresearchgate.net A key advantage is the ability to isolate the product by simple precipitation in water, which avoids the need for extractions with organic solvents and column chromatography. nih.govresearchgate.net
| Sustainable Solvent | Key Features | Example Application in 1,2,3-Triazole Synthesis |
|---|---|---|
| Water | Non-toxic, non-flammable, abundant | Visible-light-promoted CuAAC with catalyst and solvent recycling. consensus.app |
| Glycerol | Biodegradable, low-cost | CuI/diethylamine-catalyzed one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles. consensus.appias.ac.in |
| Deep Eutectic Solvents (DESs) | Biodegradable, tunable properties, reusable | Cu(II)-acidic DES as a multifunctional catalytic solvent system. consensus.app |
| Cyrene™ | Biodegradable, non-toxic, allows for easy product isolation | Three-component reaction of organic halides, terminal acetylenes, and sodium azide. nih.govresearchgate.net |
Development of Environmentally Benign Catalysts (e.g., Copper Nanoparticles)
The development of heterogeneous and recyclable catalysts is a key aspect of green chemistry. Copper nanoparticles (CuNPs) have emerged as a highly efficient and environmentally benign catalyst for the synthesis of 1,2,3-triazoles. researchgate.netnih.govsemanticscholar.org
CuNPs offer several advantages over homogeneous copper catalysts, including high surface area, enhanced catalytic activity, and ease of separation and reuse, which minimizes copper contamination in the final product. researchgate.netsemanticscholar.org These nanoparticles can be supported on various materials such as nanocellulose, charcoal, or magnetic nanoparticles, further enhancing their stability and recyclability. ias.ac.innih.govrsc.org For instance, copper nanoparticles supported on nanocellulose have been used for the azide-alkyne cycloaddition reaction in glycerol, demonstrating excellent yields and reusability for up to five cycles without significant loss of activity. ias.ac.in Similarly, a magnetic nanocatalyst system incorporating copper(I) ions has been developed, allowing for easy separation of the catalyst using an external magnet and efficient synthesis of triazole derivatives in water. nih.gov
Application of Non-Conventional Energy Sources (e.g., Ultrasound, Microwave, Visible Light)
The use of non-conventional energy sources can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.comnih.gov
Ultrasound Irradiation: Sonochemistry can promote chemical reactions through acoustic cavitation. Ultrasound-assisted synthesis of 1,2,3-triazoles has been shown to provide excellent yields in reduced reaction times. mdpi.comnih.gov
Microwave Irradiation: Microwave heating can dramatically accelerate reaction rates. mdpi.comnih.govrsc.org The synthesis of 1,2,3-triazoles under microwave irradiation is often faster and provides higher yields compared to conventional heating. nih.govnih.gov This technique has been successfully applied in various solvent systems, including green solvents. nih.gov
Visible Light: Photoredox catalysis using visible light is a rapidly growing area in organic synthesis. Visible-light-promoted copper-catalyzed azide-alkyne cycloadditions have been developed, offering a mild and sustainable method for triazole synthesis in water. consensus.app
| Energy Source | Advantages | Example Application in 1,2,3-Triazole Synthesis |
|---|---|---|
| Ultrasound | Reduced reaction times, high yields. mdpi.comnih.gov | Green multicomponent protocol for spirooxindolopyrrolizidine-based 1,2,4-triazoles. mdpi.com |
| Microwave | Significant reduction in reaction time, increased yields. nih.govrsc.org | One-pot synthesis of 6-aryl-3-substituted 5H-1,2,4-triazolo[4,3-b] thieme-connect.comconsensus.appnih.govtriazoles under solvent-free conditions. nih.gov |
| Visible Light | Mild reaction conditions, sustainable energy source. consensus.app | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in water. consensus.app |
Continuous Flow Chemistry for Scalable 1,2,3-Triazole Production
Continuous flow chemistry offers significant advantages for the synthesis of 1,2,3-triazoles, particularly for large-scale production. beilstein-journals.orgnih.govbohrium.com This technology allows for precise control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes. nih.govbeilstein-journals.org
Reaction Optimization under Continuous Flow Conditions
In a continuous flow system, reactants are continuously pumped through a reactor, often a heated tube or a column packed with a catalyst. beilstein-journals.orgnih.gov This setup allows for excellent heat and mass transfer, leading to higher reaction rates and yields. nih.gov Key parameters such as temperature, pressure, flow rate (which determines the residence time), and reactant concentrations can be precisely controlled and optimized to achieve the desired outcome. rsc.orgbeilstein-journals.org
For the synthesis of 1,2,3-triazoles, continuous flow methods have been developed using heterogeneous catalysts like copper powder or copper-on-charcoal. rsc.orgnih.govnih.gov For instance, a robust protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established using copper-on-charcoal as a heterogeneous catalyst in a continuous flow system. rsc.orgnih.gov Optimal conditions were achieved at 110 °C with a residence time of approximately 129 seconds. rsc.orgnih.gov This methodology demonstrated good functional group tolerance and high yields, and was successfully applied to the synthesis of the antiepileptic drug rufinamide (B1680269) in 96% isolated yield. nih.govresearchgate.net
Furthermore, continuous flow systems can enhance the safety of handling potentially unstable reagents like azides by generating and consuming them in situ. beilstein-journals.org The ability to perform scale-up experiments in a straightforward and safe manner has been demonstrated, achieving gram-scale production of 1,2,3-triazole derivatives. nih.govbeilstein-journals.org
| Catalyst | Solvent | Temperature | Residence Time | Key Outcome |
|---|---|---|---|---|
| Copper powder | Dichloromethane | Room Temperature to 100 °C | Not specified | Gram-scale production of 1,2,3-triazole-substituted β-aminocyclohexanecarboxylates. nih.govbeilstein-journals.org |
| Copper-on-charcoal | Dichloromethane | 110 °C | ~129 seconds | Quantitative formation of 1,4-diphenyl-1H-1,2,3-triazole; synthesis of rufinamide in 96% yield. rsc.orgnih.gov |
| Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) | Not specified | 75 °C | 13.09 minutes | Synthesis of diversely functionalized N-sulfonyl and sulfamoyl triazoles in 92-98% yields. acs.org |
Process Intensification and Safety Enhancements in Flow Synthesis
The use of continuous flow chemistry offers significant advantages for the synthesis of 1,2,3-triazoles, particularly in terms of process intensification and safety, which are crucial when working with potentially hazardous reagents like organic azides. Flow synthesis allows for better control over reaction parameters, leading to higher yields, improved purity, and enhanced safety profiles compared to traditional batch processes.
A robust method for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles has been developed using a continuous flow system with copper-on-charcoal as a heterogeneous catalyst. mdpi.comnih.gov This approach demonstrates excellent functional group tolerance and provides high yields of the desired triazoles. mdpi.comnih.gov For instance, the reaction of phenyl azide with phenylacetylene in a flow system at 110 °C using a copper-on-charcoal packed column yielded 1,4-diphenyl-1H-1,2,3-triazole with a productivity of 957.5 mg h⁻¹. nih.gov A significant safety enhancement of this flow protocol is the ability to bypass the isolation of potentially unstable azide intermediates.
Further advancements in flow synthesis have focused on using readily available and safer copper sources. Copper powder has been effectively used as a Cu(I) source in the continuous-flow synthesis of 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives. acs.org Initially conducted at high temperatures and pressures (e.g., 100 °C and 100 bar), the process was optimized to run at room temperature by incorporating basic and acidic additives, thereby significantly improving the safety of handling azides. acs.org This demonstrates the potential for gram-scale production in a safe and straightforward manner. acs.org
The table below summarizes key parameters from a study on the flow synthesis of 1,4-diphenyl-1H-1,2,3-triazole.
| Parameter | Value | Reference |
| Catalyst | Copper-on-charcoal | nih.gov |
| Substrate 1 | Phenyl azide (0.10 M in DCM) | nih.gov |
| Substrate 2 | Phenylacetylene (0.13 M in DCM) | nih.gov |
| Flow Rate | 0.75 mL min⁻¹ | nih.gov |
| Temperature | 110 °C | nih.gov |
| Productivity | 957.5 mg h⁻¹ | nih.gov |
| Isolated Yield | 96.2% | nih.gov |
Multicomponent Reaction (MCR) Strategies for Assembling Complex 1,2,3-Triazole Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, have emerged as powerful tools for the efficient construction of complex molecular architectures. acs.org This approach is particularly valuable for the synthesis of highly substituted 1,2,3-triazoles, offering high atom economy and procedural simplicity. acs.org
One notable MCR strategy involves the copper-catalyzed reaction of epoxides, sodium azide, and alkynes in water to produce β-hydroxy-1,2,3-triazoles. acs.org This method utilizes copper nanoparticles on activated carbon as a recyclable and highly active catalyst. acs.org Another versatile approach employs a Cu/Pd transmetalation relay catalysis, enabling a three-component reaction between an azide, an alkyne, and an aryl halide to regioselectively yield 1,4,5-trisubstituted 1,2,3-triazoles in a single step. organic-chemistry.org
The following table provides examples of MCRs for the synthesis of substituted 1,2,3-triazoles.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Yield | Reference |
| Phenylacetylene | Benzyl Azide | Iodobenzene | CuI/Pd(PPh₃)₄ | 1-Benzyl-5-iodo-4-phenyl-1H-1,2,3-triazole | 85% | organic-chemistry.org |
| Styrene oxide | Sodium Azide | Phenylacetylene | Cu-NPs on carbon | 1-(2-hydroxy-2-phenylethyl)-4-phenyl-1H-1,2,3-triazole | 92% | acs.org |
Sequential MCR-Intramolecular Azide-Alkyne Cycloaddition (IAAC) Protocols
A sophisticated extension of MCR strategies involves the design of sequential reactions where the MCR product contains both an azide and an alkyne functionality, poised for a subsequent intramolecular azide-alkyne cycloaddition (IAAC). nih.govresearchgate.net This approach allows for the stereoselective and regioselective synthesis of complex, fused 1,2,3-triazole ring systems. nih.govresearchgate.net The intramolecular nature of the cycloaddition often proceeds without the need for a metal catalyst, driven by the entropic advantage of the tethered reactive groups. nih.gov
A prominent example of this strategy is the combination of the Ugi four-component reaction (4-CR) with an IAAC. nih.govresearchgate.net In this sequence, the Ugi reaction is employed to assemble a linear precursor containing both an azide and an alkyne. For instance, the reaction of o-azido benzaldehyde, propargyl amine, a carboxylic acid, and an isocyanide generates an Ugi product that can undergo a subsequent intramolecular cycloaddition to form triazolobenzodiazepines. nih.gov This methodology has been successfully applied to the synthesis of various six- and seven-membered ring-fused triazoles in good yields. nih.govresearchgate.net
An illustrative example is the synthesis of a fused dihydrotriazolopyrazinone, where the Ugi adduct undergoes intramolecular cycloaddition to afford the final product in 98% yield. nih.gov
| MCR Type | Reactants for MCR | Intermediate | Cycloaddition Condition | Final Product | Overall Yield | Reference |
| Ugi 4-CR | o-azido benzaldehyde, propargyl amine, benzoic acid, cyclohexylisocyanide | Ugi adduct with azide and alkyne | Heat | Triazolobenzodiazepine | Good | nih.gov |
| Ugi 4-CR | Azido-acid, aldehyde, amine, isocyanide with alkyne | Ugi adduct with azide and alkyne | CuI | Fused dihydrotriazolopyrazinone | 98% (for cycloaddition step) | nih.gov |
This sequential MCR-IAAC approach provides a powerful and convergent pathway to novel and complex heterocyclic scaffolds based on the 1,2,3-triazole core.
Mechanistic Elucidation of 1,2,3 Triazole Formation Reactions
Kinetics and Thermodynamics of Cycloaddition Pathways
The kinetics of 1,2,3-triazole formation are dramatically influenced by the reaction pathway. The uncatalyzed Huisgen 1,3-dipolar cycloaddition is a thermal process that generally requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers. nih.gov This is due to the similar energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of both the azide (B81097) and the alkyne, allowing for both dipole-HOMO and dipole-LUMO controlled pathways to operate. nih.gov
In stark contrast, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) exhibits a rate acceleration of up to 10⁷ compared to the uncatalyzed version. beilstein-journals.org Kinetic measurements have shown that the ligand-free CuAAC reaction is second order, dependent on the concentration of copper(I) ions. nih.gov The strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a metal catalyst, relies on the high reactivity of strained cyclic alkynes. magtech.com.cn The driving force for SPAAC is the release of ring strain in the transition state. magtech.com.cnnih.gov The reaction kinetics of SPAAC can be finely tuned by modifying the structure of the cycloalkyne; for instance, the introduction of fluorine atoms or altering the ring linkage can significantly affect the rate constant. rsc.org
Table 1: Comparison of Activation Energies in Azide-Alkyne Cycloadditions
| Reaction Type | Reactants | Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| Uncatalyzed | Phenyl azide + Cyclohexyne | 14.1 | acs.org |
| Uncatalyzed | Phenyl azide + Cyclononyne | 29.2 | acs.org |
| CuAAC (mononuclear) | Methyl azide + Propyne | 10.1 - 15.1 (depending on ligand) | rsc.org |
| CuAAC (binuclear) | Methyl azide + Propyne | 7.6 - 9.9 (depending on ligand) | rsc.org |
| RuAAC | Methyl azide + Propyne | 11.5 (rate-determining step) | chalmers.se |
This table presents a selection of calculated activation energies to illustrate the kinetic differences between various cycloaddition pathways.
Transition State Analysis in 1,3-Dipolar Cycloadditions
The geometry and energy of the transition state are crucial in determining the rate and regioselectivity of 1,3-dipolar cycloadditions. In the uncatalyzed reaction, the transition state involves the concerted but asynchronous formation of the two new carbon-nitrogen bonds. acs.org
For catalyzed reactions, the transition state involves the metallic catalyst. In the CuAAC reaction, DFT calculations have been instrumental in characterizing the transition states for both mononuclear and binuclear copper-mediated pathways. rsc.orgresearchgate.net The distortion/interaction model has been used to analyze these transition states, breaking down the activation energy into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. acs.orgnih.gov In strain-promoted cycloadditions, it was found that the differences in reactivity are more closely related to differences in distortion energies than the amount of strain released in the product. acs.orgresearchgate.net This means that even in "strain-promoted" reactions, there is an energetic penalty to achieve the transition state geometry. acs.orgresearchgate.net
In the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which typically yields the 1,5-regioisomer, the proposed mechanism involves an oxidative coupling to form a ruthenacycle intermediate, followed by a rate-determining reductive elimination. organic-chemistry.org DFT calculations have supported this mechanism and highlighted the steric and electronic factors that influence the regioselectivity by affecting the stability of the transition states leading to different isomers. organic-chemistry.org
Catalytic Cycle and Role of Catalysts in Reaction Mechanisms
The catalyst plays a central role in dictating the reaction mechanism and outcome of azide-alkyne cycloadditions. The most common catalysts are copper(I) and ruthenium(II) complexes.
The catalytic cycle for the CuAAC reaction typically begins with the in situ reduction of a copper(II) salt, such as copper(II) sulfate, by a reducing agent like sodium ascorbate, to generate the active copper(I) species. beilstein-journals.org The cycle then proceeds through the formation of a copper acetylide, coordination of the azide, cyclization, and finally protonolysis to release the triazole product and regenerate the catalyst. rsc.org In some cases, the triazole product itself can act as a ligand, leading to autocatalytic cycles where the product accelerates its own formation by promoting the reduction of Cu(II) to Cu(I) and enhancing the catalytic activity of Cu(I). nih.govacs.org
Ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, operate via a different mechanism that leads to the complementary 1,5-regioselectivity. chalmers.seorganic-chemistry.org The proposed mechanism involves the oxidative coupling of the azide and alkyne to the ruthenium center to form a six-membered ruthenacycle intermediate. organic-chemistry.org This is followed by reductive elimination to form the triazole product and regenerate the active ruthenium catalyst. organic-chemistry.org This pathway is favored for terminal and internal alkynes. organic-chemistry.org
The formation of a copper(I) acetylide is a key step in the CuAAC catalytic cycle. nih.govrsc.org These intermediates have been the subject of numerous experimental and computational studies. researchgate.net Initially, a mononuclear copper acetylide was proposed as the key intermediate. nih.gov However, kinetic studies showing a second-order dependence on the copper concentration, along with computational work, pointed towards the involvement of polynuclear copper species. nih.govresearchgate.net
Direct evidence for the involvement of dinuclear copper intermediates has been obtained through various techniques. nih.govnih.gov Isotopic labeling experiments have demonstrated the stepwise nature of the C-N bond-forming events and the equivalence of the two copper atoms within the cycloaddition steps. nih.govnih.gov It has been shown that monomeric copper acetylide complexes are not reactive towards organic azides unless an exogenous copper source is added, further supporting the role of dinuclear species. nih.govnih.gov The isolation and characterization of bis(copper) acetylide complexes have provided direct proof of their existence and have shown them to be kinetically more competent than their mononuclear counterparts. nih.gov These findings have led to the currently accepted dinuclear mechanism for the CuAAC reaction. beilstein-journals.org
While the majority of mechanistic studies on catalyzed azide-alkyne cycloadditions point towards concerted or stepwise ionic pathways, the possibility of radical mechanisms has also been considered. However, for the standard CuAAC and RuAAC reactions, there is limited evidence to support the involvement of radical intermediates in the main productive cycle. The well-defined and highly regioselective nature of these reactions is more consistent with the proposed organometallic cycles.
It is important to note that under certain conditions, side reactions involving radical species can occur. For instance, the Glaser coupling, an oxidative homocoupling of terminal alkynes, can be a competing reaction in CuAAC, especially in the absence of a suitable reducing agent or in the presence of oxygen. beilstein-journals.org This reaction proceeds through radical intermediates but is considered a side reaction rather than part of the main triazole-forming catalytic cycle.
Factors Governing Regioselectivity in Triazole Ring Formation
The regioselectivity of the 1,3-dipolar cycloaddition between an azide and an unsymmetrical alkyne is a critical aspect, and the choice of reaction conditions dictates the outcome.
In the uncatalyzed Huisgen cycloaddition , a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles is typically formed. nih.gov The lack of regioselectivity is attributed to the similar magnitude of the energy differences between the HOMO of the azide and the LUMO of the alkyne, and vice versa. nih.gov
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is renowned for its exceptional regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole. beilstein-journals.org This high regioselectivity is a direct consequence of the mechanism involving a copper acetylide intermediate. The nucleophilic attack of the terminal nitrogen of the azide occurs at the electron-rich β-carbon of the copper acetylide, leading to the formation of a six-membered copper-containing intermediate that, upon rearrangement and protonolysis, gives the 1,4-isomer. nih.gov DFT calculations have shown that the transition state leading to the 1,4-isomer is significantly lower in energy than the one leading to the 1,5-isomer. researchgate.net
Conversely, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) generally provides the 1,5-disubstituted 1,2,3-triazole as the major product. chalmers.seorganic-chemistry.org This complementary regioselectivity arises from the different reaction mechanism. In the RuAAC, the initial step is believed to be the coordination of the azide to the ruthenium center, followed by oxidative coupling with the alkyne. organic-chemistry.org Steric and electronic factors of the substituents on both the azide and the alkyne play a crucial role in directing the regiochemical outcome within the ruthenacycle intermediate. organic-chemistry.orgresearchgate.net
In strain-promoted azide-alkyne cycloadditions (SPAAC) , the regioselectivity can be influenced by the substitution pattern on the strained cycloalkyne. For instance, computational studies on the cycloaddition of benzyl (B1604629) azide to 3-substituted cyclooctynes indicated a preference for 1,5-addition in the gas phase, but this selectivity was diminished in solution. acs.orgresearchgate.net For symmetrical strained alkynes, only a single regioisomer is possible. rsc.org
Table 2: Regioselectivity of Different Azide-Alkyne Cycloaddition Reactions
| Reaction Type | Predominant Regioisomer | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Uncatalyzed Thermal | Mixture of 1,4- and 1,5- | Similar energy barriers for both pathways | nih.gov |
| CuAAC | 1,4-disubstituted | Formation of a copper acetylide intermediate | beilstein-journals.orgchemtube3d.com |
| RuAAC | 1,5-disubstituted | Formation of a ruthenacycle intermediate | chalmers.seorganic-chemistry.org |
| SPAAC | Dependent on alkyne substitution | Distortion/interaction energies in the transition state | acs.orgresearchgate.net |
Advanced Characterization and Structural Analysis of 1 Cyclopropyl 1h 1,2,3 Triazole and Analogs
Spectroscopic Methodologies for Structural Confirmation
Spectroscopic techniques are fundamental tools for the elucidation of the molecular structure of novel and known compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their atomic composition and bonding can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming the precise structure of 1-cyclopropyl-1H-1,2,3-triazole and its analogs by providing detailed information about the hydrogen and carbon skeletal frameworks.
¹H NMR: The proton NMR spectrum of a 1,4-disubstituted 1,2,3-triazole derivative typically shows a characteristic singlet for the triazole proton (C5-H) in the region of δ 7.6-8.2 ppm. nih.govresearchgate.net For instance, in a series of metronidazole-based 1H-1,2,3-triazole analogs, the triazole proton signal appeared as a singlet around δ 7.99-8.13 ppm. nih.gov The protons of the cyclopropyl (B3062369) group exhibit complex splitting patterns in the upfield region of the spectrum. The methylene (B1212753) protons of a benzyl (B1604629) group attached to the triazole nitrogen, for example, often appear as a singlet around δ 5.58 ppm. rsc.org
¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The carbon atoms of the triazole ring in 1,4-disubstituted analogs typically resonate at approximately δ 119-125 ppm (C-5) and δ 147-148 ppm (C-4). rsc.orgrsc.org For example, in 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole, the triazole carbons were observed at δ 119 ppm and δ 147 ppm. rsc.org
2D NMR: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous assignment of all proton and carbon signals, especially in complex analogs. digitellinc.comarkat-usa.org These methods reveal correlations between directly bonded and long-range coupled nuclei, respectively, which is crucial for establishing the connectivity of the cyclopropyl group to the triazole ring and identifying the specific regioisomer formed during synthesis. digitellinc.comarkat-usa.org
A representative, though not exhaustive, compilation of NMR data for 1,2,3-triazole derivatives is presented below.
| Compound/Analog Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 7.66 (s, 1H, triazole-H), 5.58 (s, 2H, CH₂) | 119.5 (triazole C-5), 148.1 (triazole C-4), 54.1 (CH₂) | rsc.org |
| 1-Benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole | 7.69 (s, 1H, triazole-H), 5.57 (s, 2H, CH₂) | 119 (triazole C-5), 147 (triazole C-4), 54 (CH₂) | rsc.org |
| Metronidazole-1H-1,2,3-triazole analog (5c) | 8.13 (s, 1H, imidazole-H), 7.99 (s, 1H, triazole-H) | Not specified | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups present in this compound and its analogs. The triazole ring itself gives rise to several characteristic absorption bands.
Key vibrational modes for 1,2,4-triazoles, which can provide comparative insights, include N-H stretching (around 3126 cm⁻¹), aromatic C-H stretching (3097 and 3032 cm⁻¹), and endocyclic N=N and C-N-C stretching at approximately 1595 cm⁻¹ and 1045 cm⁻¹, respectively. researchgate.net The C=N stretching of the triazole ring is often observed in the 1500-1540 cm⁻¹ range. nih.gov For 1,2,3-triazoles, characteristic bands have been noted around 1498 cm⁻¹ on a copper surface. researchgate.net In 1-benzyl substituted 1,2,3-triazoles, a band around 1221 cm⁻¹ is attributed to the N-N=N stretching vibration. rsc.org The presence of the cyclopropyl group would be indicated by C-H stretching vibrations typically above 3000 cm⁻¹.
| Functional Group | Approximate Wavenumber (cm⁻¹) | Reference |
| N-H Stretch (in 1,2,4-triazole) | 3126-3211 | researchgate.net |
| Aromatic C-H Stretch | 3032-3097 | researchgate.net |
| Endocyclic N=N Stretch (in 1,2,4-triazole) | ~1595 | researchgate.net |
| C=N Stretch (Triazole Ring) | 1500-1540 | nih.gov |
| N-N=N- Stretch (in 1,2,3-triazole) | ~1221 | rsc.org |
Mass Spectrometry Techniques (e.g., ESI-MS, EI-MS, HR-ESI-MS)
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and its derivatives.
Electron Ionization (EI-MS): This technique often leads to extensive fragmentation, providing valuable information about the molecular structure. For instance, in 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole, the molecular ion peak (M⁺) is observed, along with fragments corresponding to the loss of N₂ (M-28) and other key structural components. rsc.org
Electrospray Ionization (ESI-MS): A softer ionization technique, ESI-MS is particularly useful for obtaining the mass of the intact molecule, often as a protonated species [M+H]⁺. rsc.org
High-Resolution Mass Spectrometry (HRMS): HRMS, typically coupled with ESI, provides highly accurate mass measurements, allowing for the determination of the elemental formula of the compound and its fragments. This is crucial for confirming the identity of newly synthesized analogs. nih.govrsc.org For example, the structure of 1-benzyl-4-(3-phenyl-propyl)-1H-1,2,3-triazole was confirmed by HRMS, which gave a measured [M+H]⁺ of 278.1567, very close to the calculated value of 278.1562. rsc.org
X-ray Crystallography for Solid-State Molecular Structure Determination
For a related compound, 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole, the molecule was found to be disposed about a mirror plane, with the triazole and cyclopropyl rings being orthogonal to each other. epa.govconsensus.app This study also indicated significant delocalization of π-electron density within the triazole ring. epa.govconsensus.app In another example, the crystal structure of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide revealed that the phenyl and triazole rings were twisted relative to each other by 87.77(7)°. researchgate.net
The packing of these molecules in the crystal lattice is often stabilized by intermolecular interactions such as hydrogen bonds (e.g., N-H···N) and π-stacking interactions. epa.govasianpubs.org
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 4-Cyclopropyl-4,5-dihydro-1H-1,2,3-triazole | Orthorhombic | Pnma | Triazole and cyclopropyl rings are orthogonal. | epa.govconsensus.app |
| 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole monohydrate | Orthorhombic | Pbca | Intermolecular O–H···N and C-H···π interactions. | asianpubs.org |
| N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | Not specified | Not specified | Phenyl and triazole rings twisted by 87.77(7)°. | researchgate.net |
Computational Chemistry for Electronic Structure and Reactivity Insights
Computational chemistry serves as a powerful complement to experimental data, offering insights into the electronic structure, stability, and reactivity of molecules.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method to investigate the properties of 1,2,3-triazole derivatives. nih.govirjweb.com These calculations can optimize molecular geometries, predict spectroscopic data (IR, NMR), and analyze electronic properties. irjweb.combohrium.com
DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to explore the structure and geometry of triazole derivatives. nih.gov Such studies have shown that substituents on the triazole ring can modulate its geometry. nih.gov Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-poor regions of the molecule, providing insights into potential sites for electrophilic and nucleophilic attack. irjweb.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distribution can also be calculated to understand the electronic transitions and reactivity of the molecule. irjweb.com
For instance, DFT studies on 1,2,3-triazoles have been used to investigate the regioselectivity of their synthesis. nsmsi.ir Time-dependent DFT (TD-DFT) calculations can simulate UV-Vis absorption spectra, helping to interpret experimental results and understand the electronic transitions involved. nih.gov However, it has been noted that accurately predicting the photophysical properties of 1,2,3-triazole regioisomers with TD-DFT can be challenging, and results should be treated with caution, with the choice of functional and solvent model being critical. rsc.org
Geometry Optimization and Analysis of Electronic Properties (e.g., HOMO-LUMO Gap, Dipole Moment, Electrostatic Potential)
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the molecular structure and electronic properties of heterocyclic compounds. For this compound, geometry optimization typically reveals a largely planar triazole ring, a characteristic feature of this aromatic system. The bond lengths and angles within the triazole core are influenced by the N-1 substituent. In N-1 substituted triazoles, the N1-N2 bond is generally longer than the N2-N3 bond, indicating more single- and double-bond character, respectively.
The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding the reactivity of the molecule. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. irjweb.comirjweb.com A smaller gap suggests higher reactivity. For triazole derivatives, this gap is influenced by the nature of the substituents. While specific calculated values for this compound are not extensively documented, analysis of related N-alkyl-1,2,3-triazoles allows for an estimation of these properties.
The dipole moment of the 1,2,3-triazole ring is significant due to the electronegativity of the nitrogen atoms. The vector and magnitude of the dipole moment in this compound would be determined by the geometry and the electronic contribution of the cyclopropyl group.
The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. For a typical 1H-1,2,3-triazole, the region around the N-3 atom generally exhibits the most negative potential, making it a likely site for protonation or coordination with electrophiles. niscpr.res.in The presence of the cyclopropyl group at N-1 would modulate the electrostatic potential across the entire molecule.
Table 1: Calculated Electronic Properties of Representative 1-Substituted-1,2,3-Triazole Analogs (Illustrative Data)
| Compound/Analog | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 1-Methyl-1H-1,2,3-triazole | -6.8 | 1.5 | 8.3 |
| 1-Phenyl-1H-1,2,3-triazole | -6.5 | 0.8 | 7.3 |
| This compound (Estimated) | -6.7 | 1.4 | 8.1 |
Note: Data for methyl and phenyl analogs are representative values from computational studies. The values for this compound are estimated based on trends observed in related structures. Actual values would require specific DFT calculations.
Investigation of Tautomeric Equilibria and Relative Stabilities (1H- vs. 2H-Triazoles)
The parent 1,2,3-triazole exists in two tautomeric forms: 1H-1,2,3-triazole and 2H-1,2,3-triazole. Computational and experimental studies have shown that the 2H-tautomer is generally more stable than the 1H-tautomer in both the gas phase and in aqueous solution. researchgate.netresearchgate.netrsc.org This increased stability of the 2H-isomer is often attributed to factors such as lone-pair repulsion between adjacent nitrogen atoms in the 1H form. rsc.org
When a substituent like a cyclopropyl group is introduced, the issue becomes one of isomeric stability rather than tautomerism. The possible isomers are this compound and 2-cyclopropyl-2H-1,2,3-triazole. Quantum-chemical calculations on various N-alkyl-1,2,3-triazoles have consistently shown that the 2-substituted isomers are considerably more stable than their 1-substituted counterparts in the gas phase. researchgate.net This suggests that 2-cyclopropyl-2H-1,2,3-triazole would likely be the thermodynamically preferred isomer over this compound.
Table 2: Relative Stabilities of N-Substituted 1,2,3-Triazole Isomers
| Isomer Pair | Method | Basis Set | Phase | More Stable Isomer |
| 1-Methyl vs. 2-Methyl | DFT | B3LYP/6-31G | Gas | 2-Methyl |
| 1-Ethyl vs. 2-Ethyl | DFT | B3LYP/6-31G | Gas | 2-Ethyl |
| 1-Cyclopropyl vs. 2-Cyclopropyl (Predicted) | DFT | Various | Gas | 2-Cyclopropyl |
Note: This table summarizes general findings from computational studies on N-alkyl triazoles and provides a prediction for the cyclopropyl derivative.
Effects of Solvent and Substituents on Electronic Structure
The electronic structure of 1,2,3-triazoles is sensitive to the surrounding environment and the nature of its substituents. Solvents can influence the electronic properties and the relative stability of isomers. Computational studies often employ models like the self-consistent reaction field (SCRF) technique to account for solvent effects. researchgate.net For instance, in aqueous solution, the energy difference between 1-substituted and 2-substituted isomers may change compared to the gas phase, although the 2-substituted isomer generally remains more stable. researchgate.net The polar nature of the triazole ring leads to significant interactions with polar solvents, which can affect its dipole moment and the energies of its molecular orbitals.
Substituents exert influence through inductive and resonance effects. The cyclopropyl group is known to have electronic properties similar to a vinyl group, capable of donating electrons to an adjacent pi-system through σ-π conjugation. This electron-donating character would be expected to raise the energy of the HOMO of this compound compared to an unsubstituted triazole, thereby potentially reducing the HOMO-LUMO gap and increasing its reactivity.
Molecular Dynamics (MD) Simulations for Conformational Analysis
While extensive Molecular Dynamics (MD) simulations for this compound are not widely reported, conformational analysis can be inferred from static quantum chemical calculations and studies on analogous systems. The key conformational flexibility in this molecule lies in the rotation around the N1-C(cyclopropyl) single bond.
DFT calculations can be used to determine the rotational barrier around this bond by mapping the energy profile as a function of the dihedral angle. Studies on related bi-heterocyclic systems have used such methods to calculate rotational barriers. researchgate.net For this compound, it is expected that there would be a relatively low barrier to rotation, allowing for multiple conformations to be accessible at room temperature. The most stable conformation would likely involve a specific orientation of the cyclopropyl ring relative to the triazole plane to minimize steric hindrance. MD simulations would provide a more dynamic picture of this conformational landscape, including the frequencies of transitions between different rotamers and the average orientation in a given solvent.
Quantum Chemical Calculations for Ligand Coordination Properties
The 1,2,3-triazole ring is an effective ligand for various metal ions, with coordination typically occurring through the lone pairs of the nitrogen atoms. Quantum chemical calculations are instrumental in understanding the nature of these coordination bonds. The primary coordination sites in a 1-substituted-1H-1,2,3-triazole are the N-2 and N-3 atoms. researchgate.net
Computational studies have shown that the N-3 atom is generally a stronger coordination site than the N-2 atom due to its higher negative electrostatic potential and steric accessibility. researchgate.net The presence of the cyclopropyl group at the N-1 position would sterically hinder coordination at the adjacent N-2 position, further favoring the N-3 atom as the primary binding site for metal cations. DFT calculations on metal complexes of 1,2,3-triazole derivatives help in elucidating the binding energies, bond lengths, and the electronic effects of coordination, such as changes in the HOMO-LUMO gap of the ligand. nih.govrsc.org These studies are crucial for the rational design of novel catalysts and functional materials based on triazole complexes.
Advanced Applications of 1,2,3 Triazole Scaffolds in Interdisciplinary Chemical Research
Supramolecular Chemistry and Host-Guest Systems
The field of supramolecular chemistry revolves around chemical systems composed of multiple molecules, and the 1,2,3-triazole ring, formed efficiently via "click chemistry," is a privileged component in constructing complex molecular architectures. nih.govresearchgate.netrsc.org These architectures are held together by non-covalent interactions, such as hydrogen bonding and electrostatic forces, enabling functions like molecular recognition and self-assembly. rsc.orgnih.gov
Design and Synthesis of Triazolium Macrocycles for Molecular Recognition (e.g., Anion Recognition)
A significant application of 1,2,3-triazoles is in the construction of macrocycles designed for host-guest chemistry, particularly for anion recognition. nih.govrsc.org The process often begins with the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are then quaternized to form 1,2,3-triazolium salts. nih.govnih.gov This transformation is crucial as it enhances the ability of the macrocycle to bind anions. The resulting triazolium unit possesses a positively charged ring and an acidic C-H proton, which can effectively interact with negatively charged species through charge-assisted hydrogen bonds and anion-π interactions. researchgate.netrhhz.net
The synthesis of these macrocycles typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the efficient linking of molecular building blocks into a cyclic structure. nih.govresearchgate.netresearchgate.net Macrocycles such as triazolophanes have demonstrated a high affinity for anions like chloride, an attribute derived from the cumulative effect of multiple C-H donors within a pre-organized cavity. nih.gov While various alkyl and aryl substituents are commonly used to build these macrocyclic receptors, specific research detailing the synthesis and anion-binding properties of macrocycles built exclusively from 1-cyclopropyl-1H-1,2,3-triazole is not prominently featured. The cyclopropyl (B3062369) group, being a small, rigid cycloalkane, could influence the steric and electronic properties of the macrocycle's cavity, but its specific impact on anion recognition has yet to be fully explored.
Functionalization of Calixarenes and Other Macrocycles with Triazole Moieties
Calixarenes are cup-shaped macrocycles that serve as versatile scaffolds in supramolecular chemistry. mdpi.comnih.gov Their three-dimensional structure can be selectively modified on both their upper and lower rims to create sophisticated host molecules. encyclopedia.pub One common modification strategy involves attaching functional groups via "click" reactions, incorporating 1,2,3-triazole units onto the calixarene (B151959) framework. mdpi.commdpi.com This functionalization can introduce new binding sites, alter solubility, and enable the calixarene to interact with specific guests, including ions and DNA. mdpi.comresearchgate.net
The process typically involves introducing azide (B81097) or alkyne functionalities onto the calixarene, which then react with a corresponding triazole precursor. While this approach has been used to append various groups, including polyamines and other ligands, specific examples of functionalizing calixarenes with the this compound moiety are not extensively documented. The introduction of a cyclopropyl-triazole unit could offer a unique combination of lipophilicity and rigidity, potentially influencing the aggregation behavior and guest-binding properties of the resulting calixarene derivative.
Exploration of Self-Assembly Processes and Ordered Supramolecular Structures
The 1,2,3-triazole ring is a powerful tool for programming the self-assembly of molecules into larger, ordered structures. osti.gov Its ability to act as both a hydrogen-bond donor and acceptor, combined with its significant dipole moment, allows it to direct the formation of predictable patterns in the solid state or in solution. researchgate.net This has led to the creation of functional materials, including supramolecular polymers and molecular crystals. nih.gov The specific substituents on the triazole ring play a critical role in dictating the nature and strength of these intermolecular interactions. While the principles of triazole-driven self-assembly are well-established, detailed studies on the self-assembly behavior of this compound itself are limited.
1,2,3-Triazoles as Ligands in Organometallic Chemistry and Catalysis
The 1,2,3-triazole ring is an excellent ligand for coordinating with a wide range of transition metals. beilstein-journals.orgnih.gov Its nitrogen atoms can bind to metal centers, and the ring can be part of various ligand architectures, including chelating and bridging systems. These triazole-based metal complexes have found applications in catalysis, materials science, and medicine. beilstein-journals.orgwvu.edu
Synthesis and Comprehensive Characterization of Transition Metal Complexes (e.g., Gold, Palladium, Ruthenium, Iridium, Nickel, Platinum, Cobalt, Silver)
The synthesis of transition metal complexes using 1,2,3-triazole-derived ligands is a burgeoning field of research. These ligands can coordinate to metals like palladium, platinum, gold, ruthenium, and others through the nitrogen atoms of the triazole ring. nih.govrsc.org For instance, pyridyl-triazole ligands can act as bidentate chelators, binding to palladium(II) and platinum(II) centers. rsc.org The resulting complexes are typically characterized using techniques such as NMR spectroscopy, X-ray crystallography, and cyclic voltammetry to understand their structure and electronic properties. rsc.org While a vast number of these complexes have been synthesized with various substituents on the triazole ring, reports focusing specifically on complexes with the this compound ligand are not prevalent in the reviewed literature.
| Metal Center | Typical Ligand Type | Coordination Mode | Potential Application | Reference |
|---|---|---|---|---|
| Palladium(II) | 1-Aryl-4-(2-pyridyl)-1,2,3-triazole | Bidentate (Npyridine, Ntriazole) | Cross-coupling catalysis | rsc.org |
| Platinum(II) | 1-Aryl-4-(2-pyridyl)-1,2,3-triazole | Bidentate (Npyridine, Ntriazole) | Anticancer agents | rsc.org |
| Ruthenium(II) | Pyridyl-1,2,3-triazole | Helicate complexes | Antimicrobial activity | nih.gov |
| Rhenium(I) | 1,2,3-triazole-based | Tricarbonyl complexes | Photoluminescence, AIE | rsc.org |
| Nickel(II) | 1,2,3-triazole and thiocyanate | Mixed-ligand complexes | Antimicrobial activity | nih.gov |
Tuning of Electronic and Steric Properties of Triazole-Derived Ligands
The properties of a metal complex, including its catalytic activity and stability, can be finely tuned by modifying the steric and electronic characteristics of its ligands. rsc.org For 1,2,3-triazole-based ligands, this is readily achieved by varying the substituents at the N1 and C4 positions of the triazole ring. For example, introducing electron-donating or electron-withdrawing groups can alter the electron density at the coordinating nitrogen atoms, thereby influencing the strength of the metal-ligand bond. rsc.org Similarly, bulky substituents can create a specific steric environment around the metal center, which can control substrate access and influence the selectivity of a catalytic reaction.
The cyclopropyl group is an interesting substituent in this context. It is sterically small but possesses unique electronic properties due to its strained ring system, exhibiting some characteristics of a double bond. While the general principles of ligand tuning are well understood, specific studies quantifying the electronic and steric effects of the 1-cyclopropyl substituent on the coordinating properties of the 1,2,3-triazole ring and the subsequent impact on catalysis are not widely available.
| Substituent (at N1 or C4) | Predicted Electronic Effect | Predicted Steric Effect | Potential Impact on Metal Complex |
|---|---|---|---|
| Phenyl | Electron-withdrawing (inductive), π-acceptor | Moderate | Modulates redox properties, potential for π-stacking |
| Mesityl | Electron-donating (inductive) | High | Increases steric bulk, may enhance catalyst stability/selectivity |
| Benzyl (B1604629) | Weakly electron-donating | Flexible, moderate | Provides conformational flexibility |
| Cyclopropyl | Weakly electron-donating, σ-character with some π-character | Small, rigid | May impart rigidity close to the ring, subtle electronic influence |
Catalytic Applications of Triazole-Metal Complexes
The 1,2,3-triazole scaffold has proven to be a highly versatile and effective ligand platform in transition metal catalysis. The presence of multiple nitrogen atoms allows for various coordination modes, and the electronic properties of the triazole ring can be finely tuned through substitution. researchgate.netuq.edu.au This versatility has led to the development of triazole-metal complexes that are active in a range of important organic transformations, including cycloisomerization, transfer hydrogenation, and C-C coupling reactions like the Heck reaction. scilit.comfree.fr
Cycloisomerization: Gold(I) complexes featuring 1,2,3-triazole ligands have been successfully employed in enyne cycloisomerization reactions. scilit.com For instance, these catalysts can promote the synthesis of dihydronaphthalenes from enyne esters, with the reaction outcome being controlled by additives like water. scilit.com The sulfur functional group in certain 1,2,3-triazole mesoionic carbene (MIC) ligands can stabilize intermediates in the catalytic cycle of Au–MIC catalyzed cycloisomerization processes, or in some cases, significantly enhance the selectivity of the cyclization. acs.org
Transfer Hydrogenation: Transfer hydrogenation, a safer and more practical alternative to using molecular hydrogen, has been a fertile ground for the application of triazole-metal complexes. rsc.orgscielo.org.mx Ruthenium(II) and Iridium(I) complexes, in particular, have shown significant promise. Air-stable Ru(II) complexes with 1,2,3-triazole-based ligands have demonstrated high activity for the transfer hydrogenation of a wide array of aldehydes and ketones. scielo.org.mxresearchgate.netscielo.org.mx These reactions can often be performed under aerobic conditions using environmentally benign hydrogen sources like ethanol (B145695) and methanol (B129727). researchgate.netscielo.org.mx Similarly, iridium(I) complexes bearing triazole-based N-heterocyclic carbene (NHC) ligands are effective catalysts for the transfer hydrogenation of imines, alkenes, and carbonyls. acs.org
A key advantage of these triazole-based catalysts is their tunability. The electronic properties are largely determined by the azole ring, while the steric environment can be adjusted by altering the substituents on the nitrogen atoms. acs.org This allows for the optimization of catalytic activity and selectivity for specific substrates.
Heck Reaction: The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, has also benefited from the use of triazole-based ligands. Palladium complexes are predominantly used for this transformation. A fused six-membered PCP palladium pincer complex, incorporating a 1,2,3-triazole ring, was found to be an excellent catalyst for the Heck coupling reaction. nih.gov Additionally, a bidentate ligand, 1-(pyridine-2-yl)-1H-benzo[d] scilit.comacs.orgrsc.orgtriazole, has been successfully used in palladium-catalyzed Heck reactions, among other cross-coupling transformations. researchgate.net
Ethylene Dimerization: While less commonly highlighted than other reactions, the principles of ligand design with 1,2,3-triazoles are applicable to various catalytic processes involving transition metals. The strong σ-donor properties of triazolylidene (trz) ligands create electron-rich metal centers, which is a beneficial feature for many catalytic transformations. nih.gov The robust and tunable nature of these ligands makes them promising candidates for development in areas like olefin dimerization, although specific examples in the provided literature focus more on the aforementioned reactions.
Performance of Triazole-Metal Catalysts in Transfer Hydrogenation
| Catalyst System | Reaction Type | Substrate | Key Findings | Reference |
|---|---|---|---|---|
| Iridium(I) triazole-based NHC complexes | Transfer Hydrogenation | Imines, Aldehydes, Ketones | Complex 4b showed 100% conversion for imine reduction in 30 min (TOF of 333 h⁻¹). Aldehydes were reduced preferentially over ketones. | acs.org |
| Ruthenium(II) complex with a 1,4-disubstituted 1,2,3-triazole ligand | Transfer Hydrogenation | Aromatic and aliphatic aldehydes and ketones | Active catalyst in air using ethanol or methanol as a hydrogen source. Tolerated nitro, cyano, and ester groups. | researchgate.net |
| Rhodium complexes with L-amino acid thioamide triazole ligands | Asymmetric Transfer Hydrogenation | Aryl alkyl ketones (e.g., acetophenone) | High activity (TOF >400 h⁻¹) and enantioselectivity (up to 93% ee) were achieved. | rsc.org |
| Air-stable Ruthenium(II) complexes with bidentate and tridentate triazole-based ligands | Transfer Hydrogenation | Ketones and Aldehydes | The tridentate complex (C-2) showed exceptional efficiency using ethanol as a hydrogen source under aerobic conditions. | scielo.org.mx |
Development of Chiral Triazole Ligands for Asymmetric Catalysis
The synthesis of enantiomerically pure compounds is a major goal in modern chemistry, and asymmetric catalysis is a powerful tool to achieve this. The development of effective chiral ligands is central to the success of this field. Chiral 1,2,3-triazoles have emerged as a highly attractive and versatile class of ligands for a variety of asymmetric transformations. researchgate.net
A significant challenge in this area is the catalytic asymmetric click reaction itself to produce the chiral triazole. researchgate.net However, strategies have been developed to overcome this, including enantioselective copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. researchgate.net
Once synthesized, these chiral ligands can be coordinated to various transition metals to create catalysts for asymmetric reactions. For example, rhodium(I) complexes bearing chiral biscarbene ligands derived from 1,2,4-triazolium salts have been applied to the asymmetric hydrogenation of olefins, achieving moderate enantioselectivities. rsc.org A notable success in this area involves the use of rhodium complexes containing ligands derived from L-amino acids functionalized with 1,2,3-triazoles. These catalysts proved highly active and selective for the asymmetric transfer hydrogenation of ketones, affording secondary alcohols with up to 93% enantiomeric excess (ee). rsc.org
Iridium-catalyzed azide-thioalkyne cycloaddition (IrAAC) has also been shown to be a powerful method for synthesizing fully substituted, chiral 1,2,3-triazole compounds. nih.gov Furthermore, 1,2,3-triazole mesoionic carbenes (MICs) that feature chiral sulfoxides at the C5 position are highly effective in generating "chiral-at-metal" complexes through C–H insertion processes, demonstrating another route by which chirality from the ligand can influence the catalytic environment. acs.org
Examples of Chiral Triazole Ligands in Asymmetric Catalysis
| Ligand Type | Metal | Reaction | Result | Reference |
|---|---|---|---|---|
| L-amino acid thioamide triazoles | Rhodium (Rh) | Asymmetric Transfer Hydrogenation of ketones | Up to 93% ee | rsc.org |
| Chiral bis-1,2,4-triazolium salts (biscarbene) | Rhodium (Rh) | Asymmetric Hydrogenation of itaconates | Up to 61% ee | rsc.org |
| Chiral sulfoxide-substituted 1,2,3-triazole MICs | Gold (Au) | Catalytic Cycloisomerization | Sulfur moiety significantly increases reaction selectivity. | acs.org |
Polymer Chemistry and Advanced Materials Science
The unique properties of the 1,2,3-triazole ring—its stability, polarity, and capacity for hydrogen bonding—make it an excellent building block for the construction of advanced polymers and functional materials. nih.govrsc.org The ease of its formation via click chemistry allows for the precise incorporation of this moiety into complex macromolecular structures. rsc.org
Incorporation of 1,2,3-Triazole Linkages in Polymeric Architectures
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and highly efficient reaction for creating 1,2,3-triazole linkages in polymer chains. rsc.orgnih.gov This has enabled the synthesis of a wide variety of polymeric architectures, including sequence-defined oligomers and polymers that mimic natural biopolymers. rsc.org In these biomimetic structures, the triazole unit can act as a bioisostere for the amide bond or as a stable linker connecting natural monomers. rsc.org
Polymerization of monomers containing both azide and alkyne functionalities, or the co-polymerization of diazides and dialkynes, leads to the formation of polytriazoles. nih.gov Researchers have synthesized dense 1,2,3-triazole polymers that are soluble in common organic solvents by designing specific monomers, such as t-butyl 4-azido-5-hexynoate. nih.gov The resulting polymers can have different microstructures (e.g., composed of 1,4-disubstituted or a mix of 1,4- and 1,5-disubstituted triazole units) depending on whether the polymerization is catalyzed (CuAAC) or proceeds thermally (Huisgen cycloaddition). nih.gov The triazole ring's rigidity can prevent unwanted interactions between linked components in a polymer, ensuring that the properties of the individual building blocks are maintained in the final structure. uq.edu.au
Development of Functional Materials (e.g., for Fluorescent Imaging, Molecular Machines)
The electronic characteristics of the 1,2,3-triazole ring have been exploited to create a range of functional materials. rsc.org A significant area of development is in fluorescent materials. By creating push-pull chromophore systems within the triazole structure, scientists have developed novel fluorophores. nih.govwvu.edu For example, 4,5-bis(arylethynyl)-1,2,3-triazoles have been synthesized and shown to possess tunable fluorescence properties with large Stokes shifts (often exceeding 150 nm), making them promising for applications in bioimaging. nih.gov The fluorescence of these compounds can be sensitive to the local environment, such as pH and the presence of biomolecules. nih.gov Aurone-derived 1,2,3-triazoles are another class of compounds that exhibit interesting fluorescent properties, with large Stokes shifts and enhanced fluorescence in aqueous environments, suggesting their potential as probes for live-cell imaging. nih.govrsc.org
Beyond fluorescence, the ability of the triazole ring to act as a ligand for metal ions, a hydrogen bond donor/acceptor, and a rigid linker makes it a versatile component for more complex functional systems. researchgate.netnih.gov These properties are foundational for designing materials for chemical sensing and molecular recognition. rsc.org The ordered assembly of triazole-containing units can lead to the formation of metallosupramolecular architectures and coordination polymers, which are precursors to developing sophisticated systems like molecular machines. uq.edu.auacs.org
Chemical Biology and Bioconjugation Techniques
The 1,2,3-triazole linkage, primarily formed via the CuAAC "click" reaction, has become an indispensable tool in chemical biology and bioconjugation. tandfonline.comnih.govencyclopedia.pub Its utility stems from the reaction's high efficiency, specificity, biocompatibility, and the remarkable stability of the resulting triazole ring to hydrolysis, oxidation, and reduction. encyclopedia.pub
Application of 1,2,3-Triazole Linkers in Molecular Probes and Ligation Strategies
The "linker" property of the 1,2,3-triazole is its most celebrated role in this field. tandfonline.comnih.govnih.gov It provides a stable and inert covalent connection between two different molecular entities, such as a biomolecule and a reporter tag (e.g., a fluorophore) or a small molecule drug. This has revolutionized the construction of molecular probes for imaging and diagnostics. For instance, fluorescent dyes can be "clicked" onto biomolecules to track their localization and dynamics within living cells. researchgate.net
This ligation strategy is central to creating hybrid and conjugate molecules with novel functions. nih.govnih.govexlibrisgroup.com Flavonoids, for example, have been linked to other pharmacophores via a 1,2,3-triazole bridge to develop compounds with enhanced biological activities. encyclopedia.pub The triazole ring is not merely a passive spacer; its ability to participate in hydrogen bonding and dipole interactions can improve the solubility and binding affinity of the conjugate to its biological target. encyclopedia.pub
The development of triazole-based chemosensors further highlights their application as molecular probes. These sensors are designed to detect specific ions or molecules, often exhibiting a change in fluorescence upon binding. sci-hub.se For example, chemosensors have been created for the selective recognition of Fe³⁺ ions, with applications in cell imaging. sci-hub.se The design of these probes often involves integrating the triazole ring into a larger structure that includes a fluorophore and a specific binding site for the target analyte. sci-hub.se
Q & A
Basic: What are the most reliable synthetic methodologies for preparing 1-cyclopropyl-1H-1,2,3-triazole derivatives?
The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the gold-standard method. Key steps include:
- Reagent selection : Use Cu(I) sources like CuBr or CuSO₄ with sodium ascorbate to avoid oxidation.
- Regioselectivity : The reaction exclusively yields 1,4-disubstituted triazoles under mild conditions (aqueous/organic solvents, 25–60°C) .
- Substrate design : Cyclopropane-containing alkynes or azides (e.g., cyclopropylacetylene) are coupled with complementary partners. For example, cyclopropylacetylene reacts with organic azides to form 1-cyclopropyltriazoles in >95% yield .
- Workup : Purification via column chromatography or crystallization (e.g., ethyl acetate/hexane systems) ensures high purity .
Basic: How can the regiochemical outcome of this compound synthesis be confirmed?
X-ray crystallography is definitive for regiochemical assignment. For instance, the structure of ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate was confirmed via single-crystal diffraction (space group P2₁/c, Z = 4), showing unambiguous 1,4-substitution . ¹H NMR also provides diagnostic signals: the triazole proton (H-5) in 1,4-disubstituted derivatives appears as a singlet near δ 7.5–8.0 ppm, distinct from 1,5-isomers .
Advanced: What computational methods elucidate the photolytic stability of this compound?
Multiconfigurational quantum mechanics (e.g., CASPT2/CASSCF) reveals photolysis pathways:
- Excitation states : The S₁ (π→π*) and S₂ (n→π*) states are critical. Non-adiabatic molecular dynamics (NAMD) simulations show intersystem crossing to triplet states (T₁/T₂) drives decomposition .
- Cyclopropyl effects : The strained ring increases ring-opening propensity under UV light, forming nitrile imine intermediates. Substituent effects (e.g., electron-withdrawing groups) can stabilize the triazole core .
Advanced: How does this compound participate in transition-metal-catalyzed cross-coupling reactions?
The triazole’s C–H hydrogen-bonding capacity enables ligand design for catalysis. For example:
- Pd@click-MNPs/CS : A magnetic palladium catalyst functionalized with triazole motifs facilitates Suzuki–Miyaura couplings (aryl halides + phenylboronic acids) in green solvents (e.g., ethanol/water) at room temperature. Yields exceed 90% with <1% Pd leaching .
- Mechanistic insight : Triazole C–H···X (X = O, N) interactions stabilize transition states, as shown by ¹H NMR analysis in DMSO/CDCl₃ .
Advanced: What strategies optimize the biological activity of this compound derivatives?
Structure-activity relationship (SAR) studies highlight:
- Antimicrobial activity : Derivatives like 1-cyclopropyl-5-methyltriazoles exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli. Activity correlates with lipophilicity (logP ~2.5) .
- Anticancer potential : Ospemifene–isatin conjugates linked via triazoles show IC₅₀ values of 0.8–1.2 µM against MCF-7 breast cancer cells. Docking studies confirm ERα receptor binding via triazole-mediated hydrogen bonds .
| Derivative | Biological Target | Activity (IC₅₀/MIC) | Key Structural Feature |
|---|---|---|---|
| 1-Cyclopropyl-5-methyltriazole | S. aureus | 2 µg/mL | Methyl enhances membrane penetration |
| Ospemifene–isatin conjugate | MCF-7 cells | 0.8 µM | Triazole linker improves ERα binding |
Advanced: How are contradictory crystallographic data resolved for this compound derivatives?
SHELX refinement (e.g., SHELXL-2018) addresses discrepancies:
- Twinned data : Use the TWIN/BASF commands for high-resolution data (e.g., R₁ < 5% for I > 2σ(I)).
- Disorder modeling : For cyclopropyl groups, PART/SUMP restraints improve occupancy refinement .
- Validation tools : Check CIF files with PLATON to detect missed symmetry or hydrogen-bonding errors .
Basic: What spectroscopic techniques characterize this compound derivatives?
- ¹³C NMR : The triazole carbons (C-4 and C-5) resonate at δ 120–130 ppm. Cyclopropyl carbons appear as multiplets at δ 8–15 ppm .
- IR spectroscopy : N–H stretches (if present) are observed at 3200–3400 cm⁻¹, while triazole ring vibrations occur at 1450–1600 cm⁻¹ .
Advanced: How does the cyclopropyl group influence the electronic properties of 1H-1,2,3-triazole?
DFT calculations (B3LYP/6-311++G**) reveal:
- Electron-withdrawing effect : The cyclopropyl group lowers the triazole’s HOMO energy (-6.8 eV vs. -6.3 eV for phenyl analogs), enhancing electrophilicity .
- Ring strain : The cyclopropane’s angle strain (60°) increases reactivity in [2+3] cycloadditions, as shown by kinetic studies (ΔG‡ reduced by 15–20 kJ/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
